1-(Sec-butylthio)-3-propylcyclobutane-1-carboxylic acid
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Overview
Description
1-(Sec-butylthio)-3-propylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a sec-butylthio group and a propyl group
Preparation Methods
The synthesis of 1-(Sec-butylthio)-3-propylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the Sec-butylthio Group: The sec-butylthio group can be introduced via a nucleophilic substitution reaction using sec-butylthiol and an appropriate leaving group on the cyclobutane ring.
Addition of the Propyl Group: The propyl group can be added through a Friedel-Crafts alkylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(Sec-butylthio)-3-propylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sec-butylthio group, where nucleophiles like halides or amines replace the thio group.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(Sec-butylthio)-3-propylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Sec-butylthio)-3-propylcyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sec-butylthio group may play a role in binding to active sites, while the cyclobutane ring provides structural rigidity. Pathways involved could include inhibition or activation of specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar compounds to 1-(Sec-butylthio)-3-propylcyclobutane-1-carboxylic acid include:
1-(Methylthio)-3-propylcyclobutane-1-carboxylic acid: Differing by the presence of a methylthio group instead of a sec-butylthio group.
1-(Sec-butylthio)-3-ethylcyclobutane-1-carboxylic acid: Differing by the presence of an ethyl group instead of a propyl group.
1-(Sec-butylthio)-3-propylcyclopentane-1-carboxylic acid: Differing by the presence of a cyclopentane ring instead of a cyclobutane ring.
The uniqueness of this compound lies in its specific combination of substituents and ring structure, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H22O2S |
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Molecular Weight |
230.37 g/mol |
IUPAC Name |
1-butan-2-ylsulfanyl-3-propylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H22O2S/c1-4-6-10-7-12(8-10,11(13)14)15-9(3)5-2/h9-10H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
UDTYRDMOKJEPRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(C1)(C(=O)O)SC(C)CC |
Origin of Product |
United States |
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